Cas no 59259-38-0 (L-Menthyl Lactate)

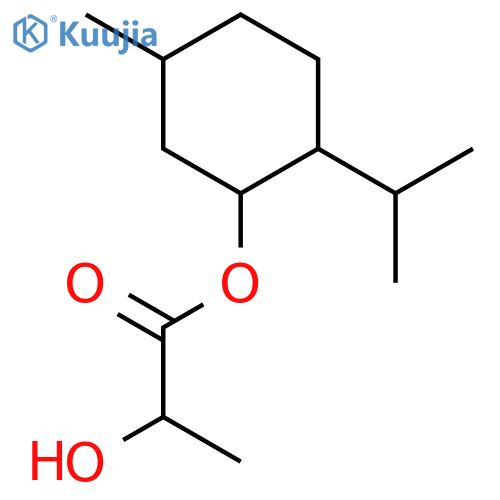

L-Menthyl Lactate structure

商品名:L-Menthyl Lactate

L-Menthyl Lactate 化学的及び物理的性質

名前と識別子

-

- (-)-Menthyl lactate

- Lactic acid menthyl ester

- L-MENTHYL LACTATE

- AKOS015964086

- A(R*), 2

- 185915-25-7

- AC-9866

- 4-(5-Oxo-[1,4]diazepan-1-yl)benzoicacid

- Q2640813

- UJNOLBSYLSYIBM-SGUBAKSOSA-N

- frescolat ML

- A,5

- (-)-p-Menthan-3-yl lactate

- [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-hydroxypropanoate

- MENTHYL LACTATE

- (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 2-hydroxypropanoate

- L-Menthyl lactate, >=97%, FG

- (R)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-hydroxypropanoate

- L-Menthyl lactate, >=97%

- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-hydroxypropanoate, AldrichCPR

- A] ]-2-hydroxypropanoic acid,5-methyl-2-(1-methylethyl) cyclohexyl ester

- SCHEMBL320044

- GTPL2466

- FEMA 3748

- 59259-38-0

- (1R,2S,5R)-2-ISOPROPYL-5-METHYLCYCLOHEXYL 2-HYDROXYPROPANOATE

- [1R-[1

- L-Menthol Laceate

- ((1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl) 2-hydroxypropanoate

- L-Menthyl Lactate

-

- MDL: MFCD09037384

- インチ: 1S/C13H24O3/c1-8(2)11-6-5-9(3)7-12(11)16-13(15)10(4)14/h8-12,14H,5-7H2,1-4H3

- InChIKey: UJNOLBSYLSYIBM-UHFFFAOYSA-N

- ほほえんだ: C(OC1C(C(C)C)CCC(C)C1)(=O)C(C)O

計算された属性

- せいみつぶんしりょう: 228.17300

- どういたいしつりょう: 228.173

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 237

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: -80

- ゆうかいてん: 40 ºC

- ふってん: 310.14°C (rough estimate)

- フラッシュポイント: 128 ºC

- 屈折率: -80 ° (C=5, MeOH)

- すいようせい: びようようせい

- PSA: 46.53000

- LogP: 2.37120

- ようかいせい: 水に微溶解する。

- ひせんこうど: -74 º (c=10, EtOH)

- FEMA: 3748

L-Menthyl Lactate セキュリティ情報

L-Menthyl Lactate 税関データ

- 税関コード:2918110000

- 税関データ:

中国税関コード:

2918110000概要:

2918110000.乳酸及びその塩及びエステル。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

2918110000。乳酸及びその塩類及びエステル類。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国関税:6.5%. General tariff:30.0%

L-Menthyl Lactate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB144334-5 g |

(-)-Menthyl lactate, 97%; . |

59259-38-0 | 97% | 5g |

€66.70 | 2023-05-09 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L922333-500g |

L-Menthyl lactate |

59259-38-0 | 97% | 500g |

¥1,365.00 | 2022-01-10 | |

| TRC | M220795-5g |

L-Menthyl Lactate |

59259-38-0 | 5g |

$ 92.00 | 2023-09-07 | ||

| abcr | AB144334-100g |

(-)-Menthyl lactate, 97%; . |

59259-38-0 | 97% | 100g |

€52.00 | 2025-02-16 | |

| abcr | AB144334-5kg |

(-)-Menthyl lactate, 97%; . |

59259-38-0 | 97% | 5kg |

€695.00 | 2025-02-16 | |

| abcr | AB144334-25g |

(-)-Menthyl lactate, 97%; . |

59259-38-0 | 97% | 25g |

€25.50 | 2025-02-16 | |

| Aaron | AR003C0M-10g |

(R)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-hydroxypropanoate |

59259-38-0 | 97% | 10g |

$9.00 | 2023-12-14 | |

| Aaron | AR003C0M-25g |

(R)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-hydroxypropanoate |

59259-38-0 | 98% | 25g |

$15.00 | 2025-02-10 | |

| eNovation Chemicals LLC | D780820-5kg |

(-)-Menthyl lactate |

59259-38-0 | 97% | 5kg |

$650 | 2025-02-28 | |

| eNovation Chemicals LLC | D780820-1kg |

(-)-Menthyl lactate |

59259-38-0 | 97% | 1kg |

$250 | 2025-02-28 |

L-Menthyl Lactate サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:59259-38-0)(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (R)-2-Hydroxypropionate;≥ 98.0%

注文番号:LE16626

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:14

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:59259-38-0)乳酸薄荷酯

注文番号:LE26057855

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:55

価格 ($):discuss personally

L-Menthyl Lactate 関連文献

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

59259-38-0 (L-Menthyl Lactate) 関連製品

- 6283-86-9(Propanoic acid,2-hydroxy-, 2-ethylhexyl ester)

- 61597-98-6(L-Menthyl L-lactate)

- 17162-29-7(Menthyl lactate)

- 186817-80-1((2S)-2-Ethylhexyl 2-hydroxypropanoate)

- 24323-38-4(ethyl 2-hydroxy-3-methylpentanoate)

- 95500-39-3((R)-a-Hydroxycyclohexanebutanoic Acid Ethyl Ester)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:59259-38-0)(-)-Menthyl lactate

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:59259-38-0)L-Menthyl Lactate

清らかである:99%

はかる:5kg

価格 ($):412.0